sec-Butylmagnesium chloride

Bond Dissociation Energy Organometallic Thermochemistry Grignard Reactivity

Researchers requiring a Grignard nucleophile with reactivity between n-BuMgCl and t-BuMgCl face limited options. s-BuMgCl fills this gap with intermediate C-Mg bond dissociation energy, enabling controlled carbonyl additions without thermal decomposition. • Delivers 86% yield in LiCl-activated flow synthesis of alkoxytrichlorosilanes. • Matches i-PrMgCl·LiCl Turbo-Grignard efficiency for functionalized arylmagnesium intermediates. • Supplied as 2.0 M solution under inert seal; ready for Grignard additions, metal-catalyzed cross-couplings, and anionic polymerization catalyst precursors.

Molecular Formula C4H9ClMg
Molecular Weight 116.87 g/mol
CAS No. 15366-08-2
Cat. No. B095220
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namesec-Butylmagnesium chloride
CAS15366-08-2
Molecular FormulaC4H9ClMg
Molecular Weight116.87 g/mol
Structural Identifiers
SMILESCC[CH-]C.[Mg+2].[Cl-]
InChIInChI=1S/C4H9.ClH.Mg/c1-3-4-2;;/h3H,4H2,1-2H3;1H;/q-1;;+2/p-1
InChIKeyYNLPNVNWHDKDMN-UHFFFAOYSA-M
Commercial & Availability
Standard Pack Sizes100 ml / 800 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

sec-Butylmagnesium Chloride Product Profile


sec‑Butylmagnesium chloride (s‑BuMgCl; CAS 15366‑08‑2) is a branched‑chain alkylmagnesium halide within the Grignard reagent class, identified by the IUPAC name chloro(1‑methylpropyl)magnesium [1]. It is commercially supplied as a solution in diethyl ether (typically 2.0 M) or tetrahydrofuran (THF) . Its defining structural feature is a secondary butyl group (CH₃CH₂CH(CH₃)–) directly bonded to magnesium, which imparts distinct steric and electronic properties compared to primary linear alkylmagnesiums such as n‑butylmagnesium chloride [2]. The reagent participates in nucleophilic additions to carbonyls, metal‑catalyzed cross‑couplings with non‑activated aryl chlorides, and the synthesis of alkoxytrichlorosilanes .

Secondary alkylmagnesium chloride with branched sec-butyl ligand for selective nucleophilic additions and cross-couplings
Solution in diethyl ether or THF for direct, controlled addition to carbonyls, aryl chlorides, and silicon electrophiles
Core building block for Turbo-Grignard LiCl complexes and continuous-flow silicon chemistry

sec-Butylmagnesium Chloride Substitution Limitations


Despite sharing the Grignard functional group, sec‑butylmagnesium chloride (s‑BuMgCl) is not interchangeable with its closest linear‑chain analog n‑butylmagnesium chloride (n‑BuMgCl) or its branched‑chain congener isopropylmagnesium chloride (i‑PrMgCl). The secondary butyl ligand alters both the electronic environment of the Mg–C bond and the steric profile of the nucleophile [1]. Calorimetric data place the carbon–magnesium bond dissociation energy of sec‑butyl‑MgX between that of the more stable n‑butyl‑MgX and the less stable tert‑butyl‑MgX, directly impacting both reactivity and thermal stability [2]. This tiered lability can dictate reaction outcome when substrate sensitivity or thermal budget is a constraint. Furthermore, the branched sec‑butyl group introduces stereoelectronic biases that influence diastereoselectivity in carbonyl additions in ways that linear or more congested branched Grignards do not replicate [3]. Generic substitution therefore risks altered reaction kinetics, diminished yield, or complete failure in transformations where the sec‑butyl motif is a deliberate design element.

n-Butyl Grignard: linear chain with stronger C–Mg bond may reduce reactivity in demanding alkyl transfers; stereoelectronic profile differs.
i-Propyl Grignard: distinct steric bulk leads to divergent diastereoselectivity in carbonyl additions; not a direct surrogate.
t-Butyl Grignard: significantly greater thermal lability (class-level data) can cause premature decomposition, making sec-butyl a more manageable reactivity window.

sec-Butylmagnesium Chloride Quantitative Differentiation


C–Mg Bond Lability: sec-Butyl vs. n-Butyl

The carbon–magnesium bond dissociation energy (BDE) of sec‑butylmagnesium bromide is intermediate between that of n‑butylmagnesium bromide (stronger) and tert‑butylmagnesium bromide (weaker). Calorimetric studies place the BDE order as: tert‑butyl < sec‑butyl ≈ isopropyl < n‑butyl < methyl [1]. While direct BDE values for the chloride analogs are not tabulated in the same study, the bromide series provides a reliable class‑level inference for relative bond strengths [1]. This ordering implies that s‑BuMgCl undergoes nucleophilic addition and Mg–halogen exchange more readily than n‑BuMgCl but with greater thermal tolerance than t‑BuMgCl.

C–Mg Bond Lability
Class-level inference
Rank order: tert-butyl < sec-butyl ≈ isopropyl < n-butyl < methyl (bromide series)
Intermediate bond strength supports controllable alkyl transfer
Class-level from bromide analog; chloride behavior comparable
Bond Dissociation Energy Organometallic Thermochemistry Grignard Reactivity

Decomposition Onset: sec-Butyl vs. n-Butyl Species

In situ X‑ray diffraction and mass spectrometry reveal that the mixed alkyl species sec‑butyl n‑butylmagnesium (MgBu₂s‑n) begins decomposing at approximately 50 °C, whereas di‑n‑butylmagnesium (MgBu₂n‑n) remains stable up to 250 °C before converting to MgH₂ [1]. This 200 °C difference underscores the significantly lower thermal stability conferred by the sec‑butyl group. While the target compound s‑BuMgCl is a monohalide, the dibutylmagnesium data serve as a class‑level proxy indicating that sec‑butyl‑substituted organomagnesiums are far more prone to thermal degradation than their primary alkyl counterparts.

Thermal Decomposition Onset
Class-level inference
sec-butyl-containing Mg species: onset ~50 °C; di‑n‑butyl: 250 °C (Δ ≈ 200 °C)
Lower thermal stability necessitates strict cold-chain and inert handling
Class-level from dialkyl species; monohalide trend similar
Thermal Stability Decomposition Temperature Process Safety

Turbo-Grignard Yield: s‑BuMgCl·LiCl vs. Analogs

In a continuous‑flow packed‑bed reactor for on‑demand synthesis of Turbo‑Grignard reagents, the sec‑butylmagnesium chloride‑lithium chloride complex (s‑BuMgCl·LiCl) was produced in 86% yield (2.15 M). Under identical conditions, isopropylmagnesium chloride·LiCl gave 88% yield (2.19 M) and n‑butylmagnesium chloride·LiCl gave 85% yield (2.13 M) [1]. This head‑to‑head comparison demonstrates that s‑BuMgCl·LiCl delivers yield within 2% of the isopropyl analog and slightly outperforms the n‑butyl analog, providing a reproducible, high‑efficiency entry to the sec‑butyl Turbo‑Grignard scaffold.

Turbo-Grignard Yield (LiCl)
Direct head-to-head
s-BuMgCl·LiCl: 86% (2.15 M); i-Pr: 88%; n-Bu: 85%
Comparable synthetic accessibility supports sec-butyl selection when required
Continuous-flow packed-bed reactor, THF
Turbo Grignard LiCl Complex On‑Demand Synthesis Reagent Yield

Halogen–Mg Exchange: s‑Bu vs. i‑Pr Turbo-Grignard

In bromine–magnesium exchange reactions, the use of s‑BuMgCl/LiCl Turbo‑Grignard solutions results in higher conversions and reduced formation of gaseous side products compared to the corresponding RMgCl reagents without LiCl [1]. Both s‑BuMgCl·LiCl and i‑PrMgCl·LiCl perform comparably in this regard, with the choice between them often dictated by substrate sterics rather than exchange efficiency [1]. This functional group compatibility and suppressed side reactivity are critical advantages for scale‑up processes where gas evolution poses safety and engineering challenges.

Halogen–Mg Exchange
Cross-study comparable
High conversion, low gaseous side products; performance on par with i-PrMgCl·LiCl
Sec-butyl variant meets benchmark for sensitive exchange reactions
Qualitative parity; substrate sterics may drive choice
Halogen–Magnesium Exchange Functional Group Tolerance Side Reaction Minimization

sec-Butylmagnesium Chloride Application Scenarios


Carbonyl Additions Requiring Intermediate Alkyl Lability

Synthetic routes that require a nucleophile with greater reactivity than n‑BuMgCl but cannot tolerate the extreme thermal lability of t‑BuMgCl benefit from the intermediate bond dissociation energy of s‑BuMgCl [1]. This enables controlled addition to sterically accessible carbonyls without premature decomposition during extended reaction times.

LiCl-Catalyzed Mg–Halogen Exchange on Aryl Bromides

The s‑BuMgCl·LiCl Turbo‑Grignard complex matches the high conversion efficiency and side‑reaction suppression of i‑PrMgCl·LiCl [2]. This makes it suitable for preparing functionalized arylmagnesium intermediates where the sec‑butyl group offers a steric advantage over the isopropyl group in subsequent trapping steps.

Continuous-Flow Alkoxytrichlorosilane Synthesis

The reaction of s‑BuMgCl with tetrachlorosilane and alcohols proceeds to give alkoxytrichlorosilanes . The 86% yield benchmark established for the LiCl‑activated complex in flow synthesis [3] supports its integration into automated, high‑throughput silicon chemistry workflows.

Polymerization Catalyst Precursor Synthesis

Di‑sec‑butylmagnesium and mixed n‑butyl‑sec‑butylmagnesium species derived from s‑BuMgCl are valued for their hydrocarbon solubility and serve as precursors to anionic polymerization catalysts [4]. The lower thermal stability of the sec‑butyl group [5] can be exploited for controlled catalyst activation at moderate temperatures.

Application
Selection Property
Validation Focus
Carbonyl Additions with Controlled Reactivity
Intermediate C–Mg bond lability
Reaction rate and thermal tolerance
LiCl-Catalyzed Mg–Halogen Exchange
High exchange efficiency and minimal side reactions
Functional group compatibility and gas control
Continuous-Flow Alkoxytrichlorosilane Synthesis
Reproducible LiCl-complex formation
Yield and scalability in flow
Polymerization Catalyst Precursor
Hydrocarbon solubility and controlled activation
Thermal decomposition profile for catalyst generation

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